6-(1-((4-fluorophenyl)sulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline

Description

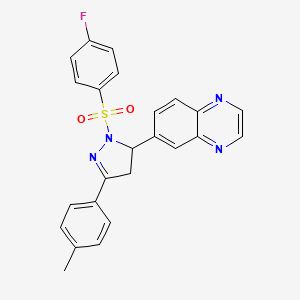

6-(1-((4-Fluorophenyl)sulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a heterocyclic compound featuring a quinoxaline core fused with a dihydro-pyrazoline ring. Key structural attributes include:

- 4-Fluorophenylsulfonyl group: A strongly electron-withdrawing substituent that enhances metabolic stability and binding affinity in therapeutic contexts.

- p-Tolyl group: A methyl-substituted phenyl ring (C₆H₄-CH₃) that introduces hydrophobicity, influencing solubility and membrane permeability.

The molecular formula is C₂₄H₁₉FN₄O₂S, with a calculated molecular weight of 446.07 g/mol.

Properties

IUPAC Name |

6-[2-(4-fluorophenyl)sulfonyl-5-(4-methylphenyl)-3,4-dihydropyrazol-3-yl]quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19FN4O2S/c1-16-2-4-17(5-3-16)22-15-24(18-6-11-21-23(14-18)27-13-12-26-21)29(28-22)32(30,31)20-9-7-19(25)8-10-20/h2-14,24H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMWIHKFHXYIDLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)S(=O)(=O)C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(1-((4-fluorophenyl)sulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a synthetic compound characterized by its unique molecular structure, which includes a quinoxaline core and a pyrazole moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Molecular Characteristics

- Molecular Formula : CHFNOS

- Molecular Weight : 446.5 g/mol

- CAS Number : 1018048-59-3

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their effectiveness against various pathogens. A study found that certain pyrazole derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antibacterial activity .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 7b | 0.25 | Staphylococcus epidermidis |

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have been extensively studied. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Compounds similar to the target molecule have shown promising results in stabilizing human red blood cell membranes, which correlates with their anti-inflammatory potential .

Anticancer Activity

In vitro studies on pyrazole derivatives reveal their potential as anticancer agents. One study highlighted that certain analogs exhibited significant antiproliferative activity against MCF-7 breast cancer cells, with IC50 values as low as 0.08 µM, comparable to established anticancer drugs . The mechanism of action is believed to involve the inhibition of specific kinases and pathways critical for tumor growth.

Case Study 1: Inhibition of p38 MAP Kinase

A related class of pyrazole compounds was identified as selective inhibitors of p38 MAP kinase, which is implicated in inflammatory responses and cancer progression. The discovery involved high-throughput screening and subsequent optimization based on crystallographic data, leading to compounds with high oral bioavailability and selectivity .

Case Study 2: Antibacterial Efficacy

Another investigation focused on the synthesis and evaluation of thiazol-4-one/thiophene-bearing pyrazole derivatives for their antibacterial properties. These compounds were assessed for their MIC values against multiple bacterial strains, demonstrating significant antibacterial activity .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Substituent Effects on Activity

- Electron-Withdrawing Groups (EWGs) : The 4-fluorophenylsulfonyl group in the target compound enhances stability compared to the 2-fluorobenzoyl group in ’s compound, which may reduce metabolic degradation .

- Heterocyclic Cores: Quinoxaline (target) vs. thiazole (Compound 4, ) alters π-π stacking and hydrogen-bonding capabilities, influencing target selectivity .

Pharmacological Potential

- Antimicrobial Activity : Compound 4 () with a thiazole core and chloro/fluoro substituents shows efficacy against bacterial strains, suggesting the target compound’s sulfonyl group may similarly disrupt microbial enzymes .

- Anticancer Activity: The bis-pyrazolyl benzene structure in Compound 5f () exhibits cytotoxic effects, implying that the quinoxaline core in the target compound could interact with topoisomerase II .

Q & A

Q. What established synthetic routes are available for 6-(1-((4-fluorophenyl)sulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline?

The synthesis typically involves multi-step reactions:

- Step 1 : Condensation of substituted pyrazole intermediates with quinoxaline precursors. For example, pyrazole derivatives with sulfonyl groups (e.g., 4-fluorophenylsulfonyl) can be synthesized via nucleophilic substitution or Suzuki coupling .

- Step 2 : Cyclization of dihydro-pyrazole intermediates with quinoxaline scaffolds using catalysts like acetic acid or molten sodium acetate under reflux conditions (60–80°C), yielding fused heterocyclic structures .

- Step 3 : Purification via column chromatography or recrystallization, validated by HPLC and NMR .

Key intermediates include aryl bromomethyl ketones and substituted o-phenylenediamines .

Q. What analytical techniques are critical for structural characterization of this compound?

- X-ray crystallography : Resolves stereochemistry and confirms dihedral angles between the pyrazole, sulfonyl, and quinoxaline moieties. Weak intermolecular interactions (e.g., C–H⋯N hydrogen bonds) stabilize the crystal lattice .

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions, with characteristic shifts for sulfonyl (δ 3.1–3.3 ppm) and dihydro-pyrazole protons (δ 4.5–5.5 ppm) .

- HRMS : Validates molecular weight and purity (>95%) .

Q. How is the compound screened for preliminary biological activity in academic settings?

- Antiviral assays : Test against HIV-1 reverse transcriptase (RT) using enzymatic inhibition assays (IC₅₀ values) and MT2 cell-based models for viral replication .

- Antiproliferative screens : MTT assays on cancer cell lines (e.g., MCF-7 for breast cancer) with IC₅₀ determination. Topoisomerase II inhibition and cell cycle arrest (G1/S phase) are secondary endpoints .

- Microbial susceptibility : Broth microdilution for MIC values against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can computational methods optimize the design of quinoxaline derivatives for target-specific activity?

- Virtual screening : Construct a target-specific library using pharmacophore modeling (e.g., NNRTI-binding pocket features for HIV RT) and 3D-QSAR to predict IC₅₀ .

- Molecular docking : Prioritize compounds with high docking scores (e.g., AutoDock Vina) for HIV RT or topoisomerase II. Focus on interactions like π-π stacking with Tyr181/Tyr188 (HIV RT) or intercalation with DNA .

- Molecular dynamics (MD) : Simulate binding stability (50–100 ns trajectories) to assess residency time and conformational flexibility .

Q. What strategies address contradictory biological activity data across studies?

- Dose-response validation : Re-test conflicting compounds under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .

- Off-target profiling : Use kinome-wide or cytotoxicity panels (e.g., NCI-60) to identify non-specific effects .

- Structural analogs : Synthesize derivatives with incremental modifications (e.g., replacing 4-fluorophenyl with chlorophenyl) to isolate SAR trends .

Q. How can researchers elucidate the mechanism of action for quinoxaline-based therapeutics?

- Enzymatic assays : Direct RT inhibition (e.g., HIV-1 RT) vs. allosteric modulation (e.g., NNRTI pocket binding) using fluorescence-based nucleotide incorporation .

- Cellular imaging : Confocal microscopy to track compound localization (e.g., nuclear uptake for DNA-targeted agents) .

- Transcriptomics : RNA-seq or CRISPR screens to identify pathways affected by treatment (e.g., apoptosis genes in treated MCF-7 cells) .

Q. What methodologies improve synthetic yield and scalability of quinoxaline-pyrazole hybrids?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 30min) and improves yields (56% → 73%) for condensation steps .

- Flow chemistry : Enables continuous production of intermediates like aryl bromomethyl ketones with precise temperature control .

- Green solvents : Replace DMF/chloroform with cyclopentyl methyl ether (CPME) or ethanol-water mixtures to enhance sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.